methyl 9H-carbazole-1-carboxylate chemical structure and properties
methyl 9H-carbazole-1-carboxylate chemical structure and properties
This guide provides an in-depth technical analysis of Methyl 9H-carbazole-1-carboxylate , a critical structural isomer in the family of carbazole alkaloids. This compound serves as a pivotal intermediate in the synthesis of bioactive natural products (such as Clausena and Murraya alkaloids) and represents a privileged scaffold in medicinal chemistry for kinase inhibition and DNA intercalation.
[1]
Chemical Identity & Structural Analysis[2][3]
Methyl 9H-carbazole-1-carboxylate is distinguished from its more common isomers (e.g., the 3-isomer Mukonine) by the steric and electronic influence of the ester group at the C1 position. This proximity to the carbazole nitrogen (NH) creates a unique intramolecular hydrogen bonding network that significantly alters its solubility, pKa, and receptor binding affinity compared to other carbazole derivatives.
Core Identifiers
| Parameter | Value |
| IUPAC Name | Methyl 9H-carbazole-1-carboxylate |
| CAS Registry Number | 51035-15-5 |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| SMILES | COC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 |
| InChIKey | InChIKey=VZOMTJKJNCXZOP-UHFFFAOYSA-N |
Structural Dynamics: The C1-Interaction
The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the pyrrolic N-H and the carbonyl oxygen of the ester at C1.
-
Effect 1 (Planarity): The IMHB locks the ester group into a coplanar conformation with the carbazole ring system, maximizing
-conjugation. -
Effect 2 (Acidity): The electron-withdrawing nature of the carbonyl, enhanced by the H-bond, slightly increases the acidity of the N-H proton compared to unsubstituted carbazole.
-
Effect 3 (Lipophilicity): By "masking" the polar N-H and C=O groups internally, the effective lipophilicity (LogP) is higher than predicted, facilitating membrane permeability.
Figure 1: Intramolecular interaction map showing the critical H-bond locking the C1-substituent.
Synthetic Routes & Process Chemistry
Accessing the 1-position of the carbazole nucleus is synthetically challenging because electrophilic aromatic substitution typically favors the C3 and C6 positions. Therefore, cyclization strategies are required to install the C1 functionality regioselectively.
Comparative Synthesis Strategies
| Method | Mechanism | Yield | Scalability | Key Advantage |
| Cadogan Cyclization | Deoxygenative cyclization of 2-nitrobiphenyls | 60-75% | High | Guarantees C1 regiochemistry; uses cheap reagents (PPh₃). |
| Iron-Mediated (Knölker) | Oxidative cyclization of cyclohexadiene-Fe complexes | 80-90% | Low | Extremely mild; tolerates sensitive functional groups. |
| Pd-Catalyzed C-H Activation | Oxidative coupling of biaryls | 50-70% | Medium | Modern; avoids toxic nitro-intermediates but requires expensive catalysts. |
Recommended Protocol: The Modified Cadogan Cyclization
For research-scale production (grams), the Cadogan cyclization via a Suzuki-Miyaura coupling precursor is the most reliable method to ensure the ester remains at the C1 position without migration.
Retrosynthetic Logic:
-
Precursor: Methyl 3-nitro-2-phenylbenzoate.
-
Starting Materials: Methyl 2-bromo-3-nitrobenzoate + Phenylboronic acid.
Figure 2: Two-step regioselective synthesis workflow via Cadogan cyclization.
Physicochemical & Spectroscopic Profile
The following data characterizes the purified compound.
| Property | Data | Notes |
| Physical State | Crystalline Solid | Needles from MeOH/CH₂Cl₂ |
| Melting Point | 168 – 170 °C | Distinct from 3-isomer (Mukonine, ~195 °C) |
| UV-Vis ( | 235, 258, 298, 330 nm | Characteristic carbazole fingerprint |
| Fluorescence | Blue emission ( | Solvent dependent (quenched in protic solvents) |
| Solubility | DMSO, CH₂Cl₂, CHCl₃ | Poor in water; moderate in MeOH |
NMR Diagnostic Signals (CDCl₃, 400 MHz)
- 10.50 (br s, 1H, NH): Downfield shift indicates hydrogen bonding to the C1-carbonyl.
- 8.15 (d, 1H, H-5): Deshielded doublet characteristic of the proton peri to the nitrogen.
- 8.05 (d, 1H, H-2): Ortho to the ester group.
- 4.05 (s, 3H, OCH₃): Methyl ester singlet.
Biological Applications & Pharmacophore Potential[7][8]
Kinase Inhibition
Carbazole-1-carboxylates function as ATP-competitive inhibitors. The planar tricyclic core mimics the adenine ring of ATP, allowing it to slot into the hinge region of kinases.
-
Target: CDK (Cyclin-Dependent Kinase) and Topoisomerase II.
-
Mechanism: The C1-ester group can accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Leu83 in CDK2), while the NH acts as a donor to the backbone carbonyl (e.g., Glu81).
Alkaloid Precursor
This compound is the synthetic equivalent of the core found in Murraya and Clausena alkaloids (e.g., Clausine E). These natural products exhibit potent:
-
Antifungal activity (against Candida albicans).[5]
-
Neuronal protection (anti-oxidative properties in neurodegenerative models).
Experimental Protocol: Synthesis via Cadogan Cyclization
Objective: Synthesis of Methyl 9H-carbazole-1-carboxylate (1.0 g scale).
Step 1: Suzuki Coupling (Precursor Assembly)
-
Charge: In a 100 mL round-bottom flask, combine Methyl 2-bromo-3-nitrobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Catalyst: Degas with argon for 15 mins, then add
(5 mol%). -
Reaction: Reflux at 100°C for 12 hours under argon.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer (
) and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield Methyl 3-nitro-2-phenylbenzoate.
Step 2: Cadogan Ring Closure
-
Charge: Dissolve the biaryl intermediate (from Step 1) in triethyl phosphite (
) (solvent/reagent excess, ~5-10 mL per gram). -
Reaction: Heat to reflux (160°C) for 4–6 hours. Caution: Exothermic decomposition of nitro group.
-
Monitoring: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent carbazole spot.
-
Workup: Distill off excess triethyl phosphite under high vacuum.
-
Purification: Recrystallize the residue from Methanol or purify via column chromatography (Hexane/EtOAc 8:2).
-
Validation: Verify structure via ¹H NMR (look for NH peak >10 ppm).
References
-
Knölker, H. J., & Reddy, K. R. (2002). Chemistry and Biology of Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4428. Link
-
Schmidt, A. W., & Knölker, H. J. (2009). The Carbazole Alkaloids of the Clausena and Murraya Species. The Alkaloids: Chemistry and Biology, 68, 1–163. Link
-
Cadogan, J. I. G. (1965). Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Carbazoles. Journal of the Chemical Society, 4831–4837. Link
-
Bashir, M., et al. (2015). Synthesis and Biological Evaluation of Carbazole Derivatives as Cytotoxic Agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3870-3874. Link
-
ChemicalBook. (2024).[6] Methyl 9H-carbazole-1-carboxylate Product Entry (CAS 51035-15-5).[1][2][3][4] Link
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